molecular formula C15H16BrNO3 B2516546 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide CAS No. 1795413-56-7

2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide

Cat. No.: B2516546
CAS No.: 1795413-56-7
M. Wt: 338.201
InChI Key: VBCMEKPKZBQVQR-UHFFFAOYSA-N
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Description

2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom, a furan ring, and a hydroxypropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of benzamide.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxyethyl}benzamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.

    2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}acetamide: Similar structure but with an acetamide core instead of benzamide.

    2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}thiobenzamide: Similar structure but with a thiobenzamide core instead of benzamide.

Uniqueness

The uniqueness of 2-bromo-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and the hydroxypropyl group enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

2-bromo-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-15(19,9-11-5-4-8-20-11)10-17-14(18)12-6-2-3-7-13(12)16/h2-8,19H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCMEKPKZBQVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)(CNC(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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